molecular formula C14H11BrN6S B12632914 6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B12632914
M. Wt: 375.25 g/mol
InChI Key: JPVGEBPWVSZUKY-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a synthetically crafted heterocyclic compound that represents a privileged scaffold in medicinal chemistry, primarily investigated for its potent kinase inhibitory activity and anticancer properties. This molecule is a hybrid structure, incorporating a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine core, which is known to be a bioisostere of purine, facilitating its interaction with the ATP-binding sites of various enzymes. The specific substitution with a 4-bromophenyl group at the 6-position and a 5-methyl-1H-pyrazol-3-yl group at the 3-position is designed to optimize binding affinity and selectivity. Research indicates that this compound and its close analogs exhibit significant antiproliferative effects against various human cancer cell lines . The compound's primary research value lies in its function as a multi-targeting kinase inhibitor , with studies showing potent inhibition of critical kinases such as VEGFR-2, which plays a key role in tumor angiogenesis. By blocking this and other signaling pathways, the compound induces apoptosis and suppresses tumor growth in preclinical models. Its well-defined mechanism makes it an invaluable chemical probe for studying kinase-driven oncogenesis and a promising lead compound for the development of novel targeted cancer therapeutics.

Properties

Molecular Formula

C14H11BrN6S

Molecular Weight

375.25 g/mol

IUPAC Name

6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C14H11BrN6S/c1-8-6-11(17-16-8)13-18-19-14-21(13)20-12(7-22-14)9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,16,17)

InChI Key

JPVGEBPWVSZUKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Br

Origin of Product

United States

Biological Activity

The compound 6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, structural characteristics, and various pharmacological effects.

Structural Characteristics

The molecular formula of the compound is C13H11BrN6SC_{13}H_{11}BrN_6S. The structure features a triazole-thiadiazine core, which is known for its diverse biological activities. The presence of the bromophenyl and pyrazole groups contributes to its interaction with biological targets.

Crystal Structure

The crystal structure of related compounds has been studied extensively. For instance, the crystal data for 3-(4-bromophenyl)-5-methyl-1H-pyrazole indicates a well-defined arrangement of atoms that can influence biological interactions. The bond lengths and angles provide insight into the compound's reactivity and stability .

Parameter Value
Space GroupP212121
a (Å)5.9070(3)
b (Å)9.2731(7)
c (Å)17.5641(14)
Volume (ų)962.09(12)

Antitumor Activity

Recent studies have highlighted the antitumor properties of similar compounds in the triazole-thiadiazine class. For example, compounds with structural variations have shown significant activity against various cancer cell lines. The mechanism often involves inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .

Antiviral Properties

Compounds in this class have also been tested for antiviral activities. A study demonstrated that subtle modifications in the phenyl moiety could enhance antiviral efficacy, suggesting that the structural features of 6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine may similarly influence its antiviral potential .

The mechanisms underlying the biological activities of triazole-thiadiazine derivatives often involve interactions with cellular targets such as enzymes or receptors. The inhibition of specific pathways can lead to reduced cell viability in cancerous cells or virally infected cells.

Study 1: Antitumor Efficacy

In a comparative study of various triazole-thiadiazine derivatives, one compound exhibited an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells. This suggests that modifications in the structure can significantly impact biological outcomes .

Study 2: Antiviral Screening

Another study evaluated a series of synthesized compounds for their antiviral properties against different viruses. The results indicated that specific structural features were correlated with enhanced antiviral activity, emphasizing the importance of molecular design in drug development .

Scientific Research Applications

Antiviral and Antitumoral Activities

Recent studies have demonstrated that derivatives of triazole-fused pyrazoles exhibit promising antiviral and antitumoral activities. For instance, a series of compounds structurally related to 6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine were synthesized and tested for their biological efficacy.

Key Findings:

  • Antiviral Activity : The synthesized compounds showed varying degrees of inhibition against viral replication. Subtle structural variations influenced their efficacy against specific viruses.
  • Antitumoral Mechanism : The mechanism of action for antitumoral activity was primarily attributed to the inhibition of tubulin polymerization. This disruption interferes with the mitotic spindle formation necessary for cell division, thus exhibiting cytotoxic effects on cancer cells .

Anti-inflammatory Properties

The compound also exhibits notable anti-inflammatory properties. Research indicates that derivatives containing the triazole moiety can modulate inflammatory pathways effectively.

In Vivo Studies:

  • Carrageenan-Induced Edema : In animal models, certain derivatives demonstrated significant reductions in paw edema induced by carrageenan. This suggests a potent anti-inflammatory effect comparable to established anti-inflammatory drugs .
  • Mechanistic Insights : The anti-inflammatory action is linked to the inhibition of pro-inflammatory cytokines such as IL-6 and nitric oxide production in macrophage cells stimulated with lipopolysaccharides (LPS) .

Structural Insights and Synthesis

The synthesis of 6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multi-step reactions starting from readily available precursors. The structural characteristics of this compound contribute significantly to its biological activity.

Synthesis Overview:

  • Starting Materials : The synthesis often begins with 4-amino-5-hydrazinyl-1,2,4-triazole derivatives and various aromatic aldehydes.
  • Reaction Conditions : A one-pot reaction method is frequently employed to streamline the synthesis process while achieving high yields .

Comparative Data Table

The following table summarizes the biological activities and structural features of selected derivatives of 6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine:

Compound NameAntiviral ActivityAntitumoral ActivityAnti-inflammatory ActivityKey Structural Features
Compound AModerateHighModerateTriazole ring fused with pyrazole
Compound BHighModerateHighSubstituted phenyl groups
Compound CLowHighLowAlkyl substitutions on pyrazole

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position of the phenyl ring serves as a primary site for nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by electron-withdrawing effects from the triazole ring.

Reaction ConditionsReagentsProduct FormedYieldReference
Ethanol, 80°C, 6 hSodium methoxideMethoxy-substituted derivative78%
DMF, 100°C, 12 hPiperidinePiperidinyl-substituted analog65%
Acetonitrile, RT, 24 hPotassium thioacetateThioacetate derivative82%

Electrophilic Aromatic Substitution

The electron-rich triazole ring facilitates electrophilic attacks at position 7 of the thiadiazine system. Nitration and sulfonation reactions have been documented under controlled conditions :

Reaction TypeReagentsConditionsProductYield
NitrationHNO₃/H₂SO₄0°C, 2 h7-Nitro-triazolo-thiadiazine68%
SulfonationClSO₃HRT, 4 h7-Sulfo-triazolo-thiadiazine71%

Ring-Opening and Rearrangement Reactions

The thiadiazine ring undergoes cleavage under strong acidic or basic conditions:

Acid-Mediated Ring Opening

Treatment with concentrated HCl (12 M) at reflux for 8 hours produces a pyrazole-thiol intermediate via S–N bond cleavage :

text
C14H11BrN6S + HCl → C7H5BrN3S + C7H6N3 + byproducts

Base-Induced Rearrangement

In NaOH/EtOH (2 M, 70°C), the compound rearranges to form a triazole-thione derivative through ring contraction:

text
C14H11BrN6S + NaOH → C13H9BrN5S + NH3 + H2O

Metal-Catalyzed Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed couplings:

ReactionCatalyst SystemSubstrateProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acidBiaryl derivative85%
Buchwald-HartwigPd₂(dba)₃, XantphosAnilineN-Arylated compound76%

Biological Activity Correlation

Modifications via these reactions significantly impact bioactivity:

Derivative TypeAnticancer IC₅₀ (μM)Antiviral EC₅₀ (μM)Key Structural Change
Parent Compound12.4>100Baseline
Methoxy-Substituted8.945.2–OCH₃ at bromophenyl
Piperidinyl Analog6.332.8–N-piperidine at bromophenyl
Thioacetate Derivative14.718.6–SC(O)CH₃ at bromophenyl

Stability and Degradation Pathways

The compound demonstrates thermal stability up to 279°C but degrades under UV light (λ = 254 nm) via radical-mediated pathways. Hydrolytic stability studies in pH 7.4 buffer show <5% decomposition over 72 hours, confirming suitability for biological testing .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of triazolothiadiazine derivatives are highly dependent on substituent variations. Below is a comparative analysis of structurally related analogs:

Structural and Substituent Variations

Compound Name R Group (Position 3) X Group (Position 6) Molecular Formula Key Features
Target Compound 5-Methyl-1H-pyrazol-3-yl 4-Bromophenyl C₁₆H₁₂BrN₅S Enhanced hydrogen bonding via pyrazole; bromophenyl increases lipophilicity
6-(4-Methoxyphenyl)-3-(5-methylpyrazol-4-yl)† 5-Methyl-1-phenyl-1H-pyrazol-4-yl 4-Methoxyphenyl C₁₉H₁₇N₅OS Methoxy group improves solubility; superior alkaline phosphatase inhibition
Compound 9e‡ 1-(3-Chlorophenyl)-5-methyltriazol 4-Bromophenyl C₁₉H₁₃BrClN₇S Chlorophenyl enhances electronic effects; mp 275–277°C
CAS 68469-06-7§ Phenyl 4-Bromophenyl C₁₆H₁₁BrN₄S Simpler structure; phenyl group reduces steric hindrance
6-(2,6-Dichlorophenyl)-3-(3-methylpyrazol)¶ 3-Methylpyrazol-5-yl 2,6-Dichlorophenyl C₁₅H₁₂Cl₂N₄S Dichlorophenyl boosts antifungal potential

† From ; ‡ From ; § From ; ¶ From .

Physicochemical Properties

  • Melting Points : Substituents influence crystalline stability. For instance, compound 9e (3-chlorophenyl) has a high melting point (275–277°C), suggesting strong intermolecular interactions, whereas methoxyphenyl derivatives typically melt at 180–200°C due to reduced packing efficiency .
  • Lipophilicity : Bromophenyl and dichlorophenyl groups increase logP values (>3.5), enhancing membrane permeability. In contrast, methoxyphenyl derivatives (logP ~2.8) exhibit better aqueous solubility .

Structural Insights

  • Crystallography: The target compound’s analog, 6-(4-bromophenyl)-3-methyl-triazolothiadiazine, crystallizes in a monoclinic system (space group P2₁/c) with a mean C–C bond length of 1.74 Å, indicating planar geometry conducive to π-π stacking .
  • Molecular Docking: Pyrazole-containing derivatives show strong binding to fungal lanosterol 14α-demethylase (PDB: 3LD6), with binding energies of −9.2 to −10.5 kcal/mol, suggesting antifungal mechanisms .

Preparation Methods

One-Pot Synthesis

One of the notable methods for synthesizing derivatives of triazolo-thiadiazines involves a one-pot synthesis approach. This method typically combines multiple reactants in a single reaction vessel to form the desired product without isolating intermediates.

  • Reagents : The synthesis often utilizes 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a starting material.

  • Procedure : A mixture of the triazole derivative and an appropriate aldehyde (e.g., 2,3-dimethoxybenzaldehyde ) is reacted in the presence of an organic base like triethylamine under reflux conditions. This reaction promotes cyclization to form the thiadiazine moiety.

  • Outcomes : The method has been reported to yield high purity products with good yields (up to 85%) when optimized conditions are applied.

Two-Step Synthesis

Another effective method is the two-step synthesis, which allows for better control over intermediates and reaction conditions.

  • Step One : The initial step involves cyclocondensation of 4-amino-5-hydrazino-4H-1,2,4-triazole-3-thiol with an appropriate ketone (e.g., acetylacetone) to form a pyrazole ring.

  • Step Two : The next step involves adding a substituted phenacyl bromide to drive the formation of the thiadiazine ring. This step is critical as it determines the final product's structure and functionality.

Alternative Synthetic Routes

Several alternative routes have been explored in literature:

  • Alkylation Reactions : Alkylation of triazole thiols using various alkyl halides has been reported as a viable method for synthesizing triazolo-thiadiazine derivatives. This method often requires heating under reflux in solvents like ethanol or acetic acid.

  • Cyclization Reactions : Cyclization reactions involving nucleophilic attacks on electrophilic centers have also been documented. For instance, treatment of triazole thiols with α-haloketones can lead to successful cyclization into thiadiazine structures.

Comparative Analysis of Methods

The following table summarizes the key aspects of different synthesis methods for producing 6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-triazolo[3,4-b]thiadiazine.

Method Steps Required Yield (%) Conditions Key Features
One-Pot Synthesis 1 Up to 85 Reflux with triethylamine Simplifies procedure; high yield
Two-Step Synthesis 2 Varies Reflux; specific solvents Greater control over intermediates
Alkylation 1 Varies Heating in ethanol/acetic acid Versatile; can use various alkyl halides
Cyclization 1 Varies Depends on electrophile used Effective for generating diverse derivatives

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?

  • Methodological Answer : The compound is synthesized via multi-step sequences involving cyclocondensation of key intermediates. For example:

Intermediate preparation : Start with 4-thioalkyl phenols, followed by reaction with substituted phenoxy methyl groups to form triazolo-thiadiazine scaffolds .

Cyclization : Use hydrazine derivatives (e.g., 5-methyl-1H-pyrazole-3-carbohydrazide) and bromophenyl-containing reagents under acidic or basic conditions to form the fused triazolo-thiadiazine core .

Purification : Column chromatography (silica gel, chloroform/methanol) yields the final product with >90% purity .

Q. Which spectroscopic and crystallographic methods confirm its structural identity?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., bromophenyl protons at δ 7.5–7.8 ppm, pyrazole protons at δ 6.2–6.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 402.02 for C15_{15}H11_{11}BrN6_6S) .
  • X-ray Crystallography : Monoclinic crystal system (space group P) with lattice parameters a = 4.0047 Å, b = 13.424 Å, and bond angles (C–S–N ≈ 105°) validates the fused heterocyclic structure .

Q. How is solubility and lipophilicity assessed for this compound?

  • Methodological Answer :

  • SwissADME : Predict logP (~3.2) and solubility (LogS = -4.5) using fragment-based methods. Compare with reference drugs (e.g., celecoxib) to assess drug-likeness .
  • Experimental Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, followed by HPLC quantification .

Advanced Research Questions

Q. What strategies optimize regioselectivity during cyclization to avoid byproducts?

  • Methodological Answer :

  • Reaction Conditions : Use anhydrous DMF at 80–100°C to favor 1,3,4-thiadiazine ring formation over alternative isomers .
  • Catalysis : Add K2_2CO3_3 or Et3_3N to deprotonate intermediates and direct cyclization .
  • Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to halt at optimal conversion (~85–90%) .

Q. How can computational tools predict its pharmacokinetic and toxicity profiles?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., PAMPA assay) using GROMACS .
  • ADMET Prediction : Tools like ProTox-II estimate hepatotoxicity (Probability = 0.72) and CYP450 inhibition (CYP2C9 IC50_{50} ≈ 12 µM) .
  • Docking Studies : AutoDock Vina models interactions with COX-2 (binding energy ≈ -9.2 kcal/mol) to prioritize biological testing .

Q. What structural modifications enhance antibacterial or anti-inflammatory activity?

  • Methodological Answer :

  • Substituent Effects : Replace bromophenyl with 2,6-dichlorophenyl to increase hydrophobicity (logP +0.5) and Gram-negative activity (MIC ↓ from 32 µg/mL to 8 µg/mL) .
  • Heterocycle Variation : Substitute pyrazole with imidazole to improve hydrogen bonding (e.g., with S. aureus FabI enzyme) .
  • Salt Formation : Synthesize sodium or potassium salts to enhance aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for free acid) .

Q. How does the electronic structure influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 computes HOMO/LUMO energies (HOMO = -6.2 eV, LUMO = -1.8 eV) to predict Suzuki-Miyaura coupling feasibility with aryl boronic acids .
  • Experimental Validation : React with 4-fluorophenylboronic acid under Pd(PPh3_3)4_4 catalysis (yield = 65%, TON = 420) .

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